2-Butoxybenzoic acid

Catalog No.
S689452
CAS No.
2200-81-9
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butoxybenzoic acid

CAS Number

2200-81-9

Product Name

2-Butoxybenzoic acid

IUPAC Name

2-butoxybenzoic acid

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)

InChI Key

UABHETFCVNRGNL-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)O

Internal Standard:

2-BBA has been used as an internal standard in analytical techniques like High-Performance Liquid Chromatography (HPLC) for quantifying other compounds. For instance, it served as an internal standard during the analysis of free and conjugated salicylic acid in tomato cells [].

Carbon Supplement:

In a study, 2-BBA was added as a carbon source to the culture medium for a specific bacterial strain, Moraxella osloensis []. This indicates its potential role in supporting the growth of certain microorganisms.

Precursor for Synthesis:

2-BBA can be employed as a starting material for the synthesis of other organic compounds. For example, it has been used in the preparation of pthalides, a class of cyclic organic compounds with potential biological activities [].

2-Butoxybenzoic acid is an aromatic compound characterized by the presence of a butoxy group and a carboxylic acid functional group attached to a benzene ring. Its chemical formula is C11_{11}H14_{14}O3_{3}, and it features a molecular weight of approximately 194.23 g/mol. The structure consists of a benzene ring substituted with a butoxy group (C4_4H9_9O) at the ortho position relative to the carboxylic acid group (–COOH). This unique arrangement contributes to its chemical properties and potential applications in various fields.

Due to the presence of both the carboxylic acid and ether functional groups. Key reactions include:

  • Esterification: Reacting with alcohols can form esters, which are useful in various applications such as solvents and plasticizers.
  • Decarboxylation: Under certain conditions, 2-butoxybenzoic acid may undergo decarboxylation, leading to the formation of butoxybenzene, which is an important solvent and intermediate in organic synthesis.
  • Nucleophilic Substitution: The butoxy group can be replaced by nucleophiles in reactions involving halogenated derivatives, allowing for further functionalization of the compound.
  • Oxidation: The butoxy group can be oxidized to form corresponding butoxybenzaldehyde or butoxybenzoic acid derivatives.

These reactions highlight the versatility of 2-butoxybenzoic acid in organic synthesis and its potential utility in creating more complex molecules.

Research has indicated that 2-butoxybenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties, which may be attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, some studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

Furthermore, its structural similarity to other benzoic acid derivatives allows for exploration into its effects on cell signaling pathways and its role as a potential therapeutic agent against various diseases.

Several methods are available for synthesizing 2-butoxybenzoic acid:

  • Direct Alkylation: A common approach involves the alkylation of benzoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. This method typically yields moderate to high yields of the desired product.
  • Ester Hydrolysis: The esterification of benzoic acid with butanol followed by hydrolysis can also produce 2-butoxybenzoic acid. This method allows for better control over reaction conditions.
  • Grignard Reaction: Another synthetic route involves using a Grignard reagent derived from butanol and reacting it with carbon dioxide followed by acidic workup to yield 2-butoxybenzoic acid.

These methods provide flexibility in synthesizing 2-butoxybenzoic acid depending on available reagents and desired purity levels.

2-Butoxybenzoic acid finds applications across various industries:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating inflammation and infections.
  • Agriculture: It may serve as an intermediate in producing agrochemicals or pesticides.
  • Chemical Manufacturing: Used as an intermediate in synthesizing dyes, fragrances, and other organic compounds.
  • Cosmetics: Its properties may allow incorporation into formulations for skin care products due to potential anti-inflammatory benefits.

These applications underscore the compound's versatility and importance across different sectors.

Interaction studies involving 2-butoxybenzoic acid have focused on its behavior with various biological systems. Research indicates that it may interact with specific enzymes or receptors within inflammatory pathways. Furthermore, studies have examined its solubility and stability in different solvents, which is crucial for understanding its bioavailability when used therapeutically.

In vitro studies have also assessed its cytotoxicity against various cell lines, indicating that while it exhibits some level of biological activity, careful consideration is necessary when evaluating dosage and application routes.

Several compounds share structural similarities with 2-butoxybenzoic acid, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Properties
Butyl benzoateBenzoate ester with a butyl groupCommonly used as a solvent; less polar than 2-butoxybenzoic acid
Ethyl benzoateBenzoate ester with an ethyl groupMore volatile; often used in flavoring and fragrance
Butanoic acidStraight-chain fatty acidSimple aliphatic structure; lacks aromatic properties
4-Butylbenzoic acidButyl group at para position on benzeneDifferent reactivity due to para substitution

The uniqueness of 2-butoxybenzoic acid lies in its specific arrangement of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds. Its combination of aromaticity with both ether-like and acidic characteristics makes it particularly interesting for further research and application development.

XLogP3

2.8

Wikipedia

2-Butoxybenzoic acid

Dates

Modify: 2023-08-15

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